![molecular formula C8H11Cl2N3S B1379038 [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride CAS No. 1426291-53-3](/img/structure/B1379038.png)

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride

Übersicht

Beschreibung

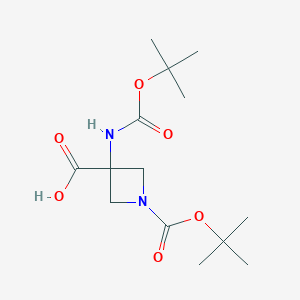

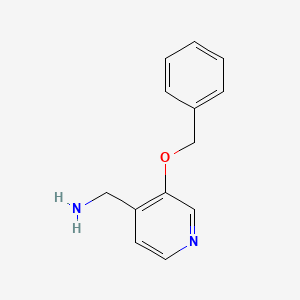

“[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine” is a compound with the molecular formula C8H9N3S . It is also known by its IUPAC name, (5-thiophen-2-yl-1H-imidazol-2-yl)methanamine . The compound has a molecular weight of 179.24 g/mol .

Molecular Structure Analysis

The molecular structure of “[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine” consists of a thiophene ring attached to an imidazole ring via a methylene bridge . The compound has a topological polar surface area of 82.9 Ų and contains two hydrogen bond donors and three hydrogen bond acceptors .Physical And Chemical Properties Analysis

“[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine” has a molecular weight of 179.24 g/mol, an exact mass of 179.05171847 g/mol, and a monoisotopic mass of 179.05171847 g/mol . It has a topological polar surface area of 82.9 Ų, a heavy atom count of 12, and a complexity of 153 . The compound has a formal charge of 0 and a covalently-bonded unit count of 1 .Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Interactions

Research on imidazole derivatives has shown significant interest in understanding their crystal structures and intermolecular interactions. For instance, the study of isomorphism in two imidazole-imines highlights the importance of weak specific intermolecular interactions such as C–H···N hydrogen bonds and π–π interactions in determining crystal packing and stability. These interactions, despite their weak nature, play a crucial role in the robust repetition of crystal structures in similar compounds, demonstrating the potential for designing materials with desired properties (Skrzypiec et al., 2012).

Synthesis and Characterization

The synthesis and characterization of novel compounds based on imidazole and related structures have been widely explored. Novel oxadiazole derivatives synthesized from benzimidazole and characterized by various spectroscopic techniques underscore the versatility of imidazole derivatives in creating compounds with potential applications in pharmaceuticals and materials science (Vishwanathan & Gurupadayya, 2014).

Heterocyclic Chemistry Applications

The exploration of heterocyclic compounds containing imidazole rings highlights their significance in pharmaceutical, medicinal, and agricultural sciences. The synthesis of compounds such as (2-butyl-4-substitutedthiamidothiocarbamido-1-{[2-(1H-tetrazol-5-yl) biphenyl-4-yl] methyl}-1H-imidazol-5-yl) methanol showcases the diverse applications and significances of these compounds in drug chemistry and industrial applications (Ande, 2012).

Material Science and Optical Properties

Imidazole derivatives have found applications in material science, particularly in the development of polymers with specific physical and optical properties. For example, the synthesis of novel poly(amide-ether)s bearing imidazole pendants has demonstrated the potential for creating materials with desirable thermal properties and fluorescence emissions, suitable for applications in electronics and photonics (Ghaemy et al., 2013).

Antimicrobial and Biological Activities

Several studies have focused on the antimicrobial and biological activities of imidazole derivatives, indicating their potential in medicinal chemistry. For instance, the synthesis and evaluation of Schiff’s bases and aryl aminomethyl derivatives have revealed significant antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Kansagara et al., 2016).

Zukünftige Richtungen

While specific future directions for “[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride” are not available, the study and development of imidazole compounds continue to be a significant area of research due to their wide range of chemical and biological properties . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and materials science .

Wirkmechanismus

Target of Action

Imidazole derivatives, which [4-(thiophen-2-yl)-1h-imidazol-2-yl]methanamine dihydrochloride is a part of, have been known to interact with a variety of biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, resulting in diverse biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities .

Eigenschaften

IUPAC Name |

(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.2ClH/c9-4-8-10-5-6(11-8)7-2-1-3-12-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKFUBCEFUEIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)